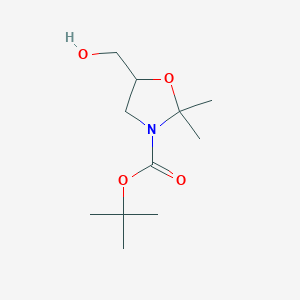

Tert-butyl-5-(hydroxymethyl)-2,2-dimethyloxazolidine-3-carboxylate

Description

Tert-butyl-5-(hydroxymethyl)-2,2-dimethyloxazolidine-3-carboxylate (CAS: 2089651-32-9) is a chiral oxazolidine derivative widely used in organic synthesis as a protecting group or chiral auxiliary. Its structure features a tert-butyl carbamate group at position 3, a hydroxymethyl substituent at position 5, and two methyl groups at position 2 of the oxazolidine ring. This compound is marketed by Fluorochem as a laboratory reagent, with applications in peptide synthesis and asymmetric catalysis .

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 5-(hydroxymethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO4/c1-10(2,3)16-9(14)12-6-8(7-13)15-11(12,4)5/h8,13H,6-7H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVTUWPKYSVRQPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(N(CC(O1)CO)C(=O)OC(C)(C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301126193 | |

| Record name | 3-Oxazolidinecarboxylic acid, 5-(hydroxymethyl)-2,2-dimethyl-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301126193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2089651-32-9 | |

| Record name | 3-Oxazolidinecarboxylic acid, 5-(hydroxymethyl)-2,2-dimethyl-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2089651-32-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Oxazolidinecarboxylic acid, 5-(hydroxymethyl)-2,2-dimethyl-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301126193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl-5-(hydroxymethyl)-2,2-dimethyloxazolidine-3-carboxylate typically involves the reaction of tert-butylamine with formaldehyde and a suitable carboxylic acid derivative. The reaction is carried out under controlled conditions to ensure the formation of the desired oxazolidine ring. Commonly used solvents include methanol or ethanol, and the reaction is often catalyzed by acids such as hydrochloric acid or sulfuric acid.

Industrial Production Methods

In industrial settings, the production of tert-butyl-5-(hydroxymethyl)-2,2-dimethyloxazolidine-3-carboxylate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality. Additionally, purification steps such as distillation or crystallization are employed to obtain the pure compound.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxymethyl group (-CH₂OH) can be oxidized to a carbonyl or carboxylic acid derivative under controlled conditions:

-

Aldehyde formation : Oxidation with pyridinium chlorochromate (PCC) in dichloromethane selectively converts the hydroxymethyl group to an aldehyde (-CHO), preserving the oxazolidine ring and tert-butyl ester .

-

Carboxylic acid formation : Strong oxidizing agents like potassium permanganate (KMnO₄) in acidic or basic conditions yield tert-butyl-5-(carboxy)-2,2-dimethyloxazolidine-3-carboxylate .

Example Reaction Table

| Starting Material | Reagent/Conditions | Product | Reference |

|---|---|---|---|

| tert-Butyl-5-(hydroxymethyl)-... | PCC, CH₂Cl₂, 0°C → rt, 4h | tert-Butyl-5-(formyl)-2,2-dimethyl-... |

Esterification and Etherification

The hydroxymethyl group participates in esterification and etherification to introduce protective or functional groups:

-

Acetylation : Treatment with acetyl chloride in pyridine yields tert-butyl-5-(acetoxymethyl)-2,2-dimethyloxazolidine-3-carboxylate .

-

Silylation : Reaction with tert-butyldimethylsilyl chloride (TBDMSCl) forms a silyl-protected derivative for use in multistep syntheses .

Nucleophilic Substitution

Activation of the hydroxymethyl group via tosylation or mesylation enables nucleophilic displacement:

-

Tosylation : Reaction with tosyl chloride (TsCl) in pyridine produces a tosylate intermediate, which undergoes substitution with NaN₃ or KSCN to form azide or thiocyanate derivatives .

Key Conditions

Ring-Opening Reactions

The oxazolidine ring undergoes acid-catalyzed hydrolysis to yield β-amino alcohol derivatives:

-

Acidic hydrolysis : Treatment with HCl in THF/water cleaves the ring, generating tert-butyl-3-carboxylate-β-amino alcohol intermediates .

Coupling Reactions

The compound serves as a precursor in cross-coupling strategies:

-

Wittig olefination : Oxidation to the aldehyde followed by reaction with ylides (e.g., triphenylphosphonium salts) forms α,β-unsaturated esters .

-

Example: Reaction with pentadecyl Wittig reagent yields tert-butyl-4-(pentadec-1-en-1-yl)-2,2-dimethyloxazolidine-3-carboxylate .

Deprotection Strategies

The tert-butyl ester group is cleaved under acidic conditions:

-

TFA-mediated cleavage : Trifluoroacetic acid (TFA) in dichloromethane removes the tert-butyl group, yielding the free carboxylic acid .

Dihydroxylation

In stereoselective syntheses, olefin derivatives of this compound (e.g., from Wittig reactions) undergo dihydroxylation:

-

OsO₄-mediated syn-dihydroxylation : Produces vicinal diol derivatives with defined stereochemistry .

Stereochemical Outcome

| Substrate | Reagent | Product Stereochemistry | Yield (%) |

|---|---|---|---|

| tert-Butyl-4-(pentadec-1-en-1-yl)-... | OsO₄, NMO, acetone/water | (1S,2R)/(1R,2S) diol | 85% |

Scientific Research Applications

Pharmaceutical Development

This compound is being investigated for its potential use in drug development due to its structural similarity to biologically active molecules. Its oxazolidine framework is particularly relevant in the design of new antibiotics and anti-inflammatory agents. Studies have shown that derivatives of oxazolidines exhibit promising antimicrobial properties, making them candidates for further exploration in pharmaceutical applications .

Research indicates that tert-butyl-5-(hydroxymethyl)-2,2-dimethyloxazolidine-3-carboxylate possesses significant biological activity. Preliminary studies suggest it may exhibit anti-cancer properties by inducing apoptosis in specific cancer cell lines. The mechanism of action is believed to involve modulation of cell signaling pathways associated with cell growth and survival .

Chemical Biology

In chemical biology, this compound serves as a versatile building block for synthesizing more complex molecules. Its ability to undergo further chemical modifications allows researchers to create libraries of compounds for screening against various biological targets .

Case Studies

Mechanism of Action

The mechanism of action of tert-butyl-5-(hydroxymethyl)-2,2-dimethyloxazolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting biochemical pathways related to its functional groups. For example, the hydroxymethyl group may participate in hydrogen bonding or electrostatic interactions with target proteins, influencing their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers and Stereoisomers

Positional Isomers: 4-Hydroxymethyl vs. 5-Hydroxymethyl

- (R)-tert-butyl-4-(hydroxymethyl)-2,2-dimethyloxazolidine-3-carboxylate (CAS: 108149-63-9) Molecular formula: C₁₁H₂₁NO₄ Molecular weight: 231.29 g/mol Key differences: The hydroxymethyl group is at position 4 instead of 5, and the stereochemistry is specified as (R)-configuration. Properties: Melting point = 128°C, boiling point = 314.07°C, density = 1.076 g/cm³ .

Stereoisomers

- The (R)-configuration in the 4-hydroxymethyl analog (CAS: 108149-63-9) highlights the role of stereochemistry in physicochemical behavior. For instance, its optical activity may influence solubility and reactivity in chiral environments compared to the target compound .

Functionalized Derivatives

- (4S,5R)-tert-butyl-5-(hydroxymethyl)-4-(2-(4-methoxyphenoxy)ethyl)-2,2-dimethyloxazolidine-3-carboxylate (Compound 254) Molecular formula: Not explicitly provided, but includes a phenoxyethyl side chain. Synthesis: Prepared via DIBAL-H reduction of a dicarboxylate precursor (86% yield) . Reactivity: The hydroxymethyl group can be oxidized to a formyl group (see Compound 208 below) .

- (4S,5R)-tert-butyl-5-formyl-4-(2-(4-methoxyphenoxy)ethyl)-2,2-dimethyloxazolidine-3-carboxylate (Compound 208) Derived from Compound 254 via Dess-Martin periodinane oxidation. Demonstrates the redox versatility of the hydroxymethyl group in the target compound .

Phenyl-Substituted Analogs

Physicochemical Properties

*Estimated based on structural similarity to the (R)-4-hydroxymethyl analog.

Biological Activity

Tert-butyl-5-(hydroxymethyl)-2,2-dimethyloxazolidine-3-carboxylate is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

- Chemical Formula : CHNO

- Molecular Weight : 231.29 g/mol

- CAS Number : 108149-65-1

The compound belongs to the oxazolidine class, characterized by a five-membered heterocyclic structure containing nitrogen and oxygen. The presence of a tert-butyl group and a hydroxymethyl group enhances its reactivity and potential biological applications.

Synthesis

The synthesis of tert-butyl-5-(hydroxymethyl)-2,2-dimethyloxazolidine-3-carboxylate generally involves the reaction of tert-butyl 2,2-dimethyloxazolidine-3-carboxylate with hydroxymethylating agents. Typical conditions include the use of solvents such as diethyl ether and reaction under controlled temperatures to optimize yield and purity .

Antiviral Activity

Research indicates that derivatives of oxazolidines exhibit significant antiviral properties. In particular, studies have shown that compounds similar to tert-butyl-5-(hydroxymethyl)-2,2-dimethyloxazolidine-3-carboxylate can inhibit the replication of viruses such as herpes simplex virus type 1 (HSV-1). For instance, certain analogs demonstrated effective binding to viral enzymes, suggesting a mechanism for their antiviral action .

Antitumor Activity

The compound has also been evaluated for its antitumor properties. In vitro studies have reported that specific oxazolidine derivatives inhibit the growth of various cancer cell lines, including murine Sarcoma 180 and L1210. These effects are attributed to their ability to interfere with nucleic acid synthesis in rapidly dividing cells .

The proposed mechanisms for the biological activity of tert-butyl-5-(hydroxymethyl)-2,2-dimethyloxazolidine-3-carboxylate include:

- Nucleophilic Substitution : The hydroxymethyl group can participate in nucleophilic substitution reactions, enhancing the compound's reactivity with biological macromolecules.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in viral replication or cancer cell proliferation, thereby exerting its therapeutic effects .

Case Study 1: Antiviral Efficacy

In a study examining the antiviral efficacy of oxazolidine derivatives, tert-butyl-5-(hydroxymethyl)-2,2-dimethyloxazolidine-3-carboxylate was tested against HSV-1. The results indicated a significant reduction in viral titers in treated cells compared to controls (p < 0.01), demonstrating its potential as an antiviral agent .

Case Study 2: Antitumor Activity Assessment

A separate investigation focused on the antitumor activity of this compound in vitro against L1210 leukemia cells. The findings revealed that treatment with tert-butyl-5-(hydroxymethyl)-2,2-dimethyloxazolidine-3-carboxylate resulted in a dose-dependent inhibition of cell growth, with IC50 values indicating potent activity at low concentrations (p < 0.001) .

Data Table: Summary of Biological Activities

Q & A

Q. What are the standard synthetic routes and purification strategies for tert-butyl-5-(hydroxymethyl)-2,2-dimethyloxazolidine-3-carboxylate?

The compound is typically synthesized via multi-step reactions involving protective group chemistry. For example, tert-butyl esters are introduced using tert-butyl alcohol and dehydrating agents like DCC or DIC under anhydrous conditions . Key intermediates, such as hydroxymethyl derivatives, are generated through selective oxidation or reduction. For purification, column chromatography (e.g., using petroleum ether/EtOAc gradients) is critical to isolate high-purity products. Characterization relies on TLC for reaction monitoring and NMR/HRMS for structural confirmation .

Q. How are protecting groups strategically employed in the synthesis of tert-butyl oxazolidine carboxylates?

The tert-butyl group is commonly used to protect carboxylate or amine functionalities due to its stability under basic/acidic conditions. For example, in the synthesis of related oxazolidines, tert-butyloxycarbonyl (Boc) groups are removed using trifluoroacetic acid (TFA) in THF, followed by neutralization with NaHCO₃ . Hydroxymethyl groups may be protected with allyloxycarbonyl (Alloc) groups, which are later cleaved via palladium-catalyzed deprotection .

Advanced Research Questions

Q. How can reaction conditions be optimized to address yield discrepancies in tert-butyl oxazolidine synthesis?

Yields often vary due to competing side reactions (e.g., over-oxidation or incomplete deprotection). For instance, Dess-Martin periodinane oxidation of hydroxymethyl to formyl groups requires strict temperature control (0–20°C) to avoid byproducts . Scaling up reactions may necessitate transitioning from batch to continuous flow processes, as described in industrial thiazole carboxylate synthesis, where automated reactors improve reproducibility . Computational tools like quantum chemical reaction path searches can predict optimal parameters (e.g., solvent choice, catalyst loading) to minimize trial-and-error .

Q. What mechanistic insights explain the role of palladium catalysts in deprotection steps?

Pd(PPh₃)₄ facilitates the cleavage of allyl-based protecting groups (e.g., Alloc) via oxidative addition to the Pd(0) center, forming π-allyl intermediates. Subsequent β-hydroide elimination releases the deprotected alcohol. The use of dimedone as a scavenger in THF ensures high efficiency (87% yield in one step) by trapping residual allyl species .

Q. How should researchers resolve contradictions in spectroscopic data during structural elucidation?

Discrepancies in NMR or HRMS data often arise from stereochemical complexity or residual solvents. For example, diastereomeric oxazolidines may show overlapping signals in ¹H NMR; employing 2D techniques (COSY, HSQC) or X-ray crystallography (using SHELX software ) can clarify configurations. HRMS with high resolution (>20,000) is essential to distinguish between isobaric species .

Methodological Guidance

Q. What criteria guide the selection of coupling agents (e.g., DCC vs. DIC) for tert-butyl esterification?

DCC is preferred for small-scale reactions due to its low cost, but it forms insoluble dicyclohexylurea byproducts, complicating purification. DIC, which generates soluble urea derivatives, is better suited for large-scale or automated synthesis . Anhydrous conditions and inert atmospheres (N₂/Ar) are critical to prevent hydrolysis of active intermediates.

Q. How can computational modeling enhance the design of tert-butyl oxazolidine derivatives?

Reaction path search algorithms (e.g., density functional theory) predict transition states and intermediates, enabling rational design of stereoselective steps. For example, ICReDD integrates computational and experimental data to identify optimal reaction trajectories, reducing development time by >50% .

Data Analysis & Troubleshooting

Q. What strategies mitigate low yields in industrial-scale synthesis of tert-butyl oxazolidines?

Industrial processes prioritize continuous flow reactors over batch systems to enhance heat/mass transfer and reduce side reactions . Real-time monitoring (e.g., in-line FTIR) detects intermediates, allowing dynamic adjustment of parameters like pH or temperature. Statistical tools (e.g., Design of Experiments) optimize variables such as catalyst loading and solvent ratios .

Q. How are stability issues addressed for tert-butyl-protected intermediates during long-term storage?

Hydrolytically sensitive intermediates are stored under anhydrous conditions (e.g., molecular sieves in THF) at –20°C. Accelerated stability studies (40°C/75% RH) identify degradation pathways, with LC-MS tracking decomposition products like tert-butanol or carboxylic acids .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.